molecular formula C18H20N2O3 B11804603 Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11804603
M. Wt: 312.4 g/mol
InChI Key: ZRXYPWDEDCZTEY-UHFFFAOYSA-N
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Description

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C18H20N2O3 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a methoxypyridine moiety, and a benzyl ester group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 2-methoxypyridine-3-carboxylic acid with pyrrolidine and benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methoxypyridine moiety contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in certain applications .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H20N2O3/c1-22-17-15(9-5-11-19-17)16-10-6-12-20(16)18(21)23-13-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12-13H2,1H3

InChI Key

ZRXYPWDEDCZTEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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